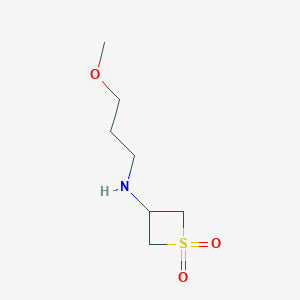
3-((3-Methoxypropyl)amino)thietane1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Methoxypropyl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.26 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a thietane ring and a methoxypropylamino group.
Analyse Des Réactions Chimiques
3-((3-Methoxypropyl)amino)thietane1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace existing groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-((3-Methoxypropyl)amino)thietane1,1-dioxide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions to study the behavior of thietane derivatives.
Biology: Researchers use this compound to investigate its potential biological activities and interactions with biomolecules.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Similar compounds to 3-((3-Methoxypropyl)amino)thietane1,1-dioxide include other thietane derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their specific applications and reactivity. Examples of similar compounds include:
- 3-(Aminomethyl)thietane
- 3-(Methoxyethyl)amino)thietane
- 3-(Ethoxypropyl)amino)thietane
Each of these compounds has unique properties that make them suitable for different research and industrial applications.
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-1,1-dioxothietan-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-11-4-2-3-8-7-5-12(9,10)6-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSYUIYERHDLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














